5,7-Dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione
Overview
Description
5,7-Dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a phenoxyethyl group attached to the indoline core, which may contribute to its distinctive chemical and biological properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-dimethylindoline-2,3-dione and 2-phenoxyethyl bromide.
Nucleophilic Substitution: The key step involves the nucleophilic substitution of the bromine atom in 2-phenoxyethyl bromide with the nitrogen atom of 5,7-dimethylindoline-2,3-dione. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indoline-2,3-dione moiety to indoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxyethyl group or the indoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce indoline derivatives.
Scientific Research Applications
5,7-Dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: Researchers use this compound to study biological pathways and molecular interactions involving indoline derivatives.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Pharmacology: It is investigated for its potential to modulate specific molecular targets, such as enzymes and receptors, in various biological systems.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethylindoline-2,3-dione: Lacks the phenoxyethyl group, which may result in different biological activities.
2-Phenoxyethylindoline-2,3-dione: Similar structure but without the methyl groups at positions 5 and 7.
Indoline-2,3-dione: The parent compound without any substituents, serving as a basic scaffold for various derivatives.
Uniqueness
5,7-Dimethyl-1-(2-phenoxyethyl)indoline-2,3-dione is unique due to the presence of both the phenoxyethyl group and the methyl groups at positions 5 and 7. These structural features may enhance its biological activity and specificity compared to other indoline derivatives.
Properties
IUPAC Name |
5,7-dimethyl-1-(2-phenoxyethyl)indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-10-13(2)16-15(11-12)17(20)18(21)19(16)8-9-22-14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRLJTDWNNNBNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2CCOC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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